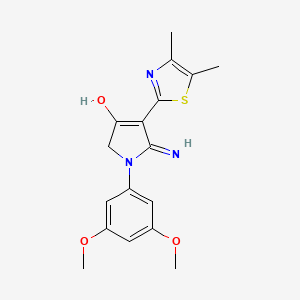

5-amino-1-(3,5-dimethoxyphenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Description

5-Amino-1-(3,5-dimethoxyphenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound featuring a pyrrol-3-one core substituted with a 3,5-dimethoxyphenyl group at position 1 and a 4,5-dimethyl-1,3-thiazol-2-yl moiety at position 2.

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-9-10(2)24-17(19-9)15-14(21)8-20(16(15)18)11-5-12(22-3)7-13(6-11)23-4/h5-7,18,21H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPLPNLYPSKQME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(CN(C2=N)C3=CC(=CC(=C3)OC)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-amino-1-(3,5-dimethoxyphenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a hybrid molecule that incorporates a pyrrolidine core with thiazole and methoxy-substituted phenyl groups. This structural diversity suggests a potential for significant biological activity, particularly in the realms of anticancer and anticonvulsant properties.

Chemical Structure

The molecular formula of the compound is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur atoms which may contribute to its biological effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities including:

- Anticancer Activity : Many thiazole derivatives have shown promise in inhibiting cancer cell proliferation. The incorporation of a thiazole moiety has been linked to enhanced cytotoxicity against various cancer cell lines due to their ability to interfere with cellular signaling pathways .

- Anticonvulsant Properties : Thiazole-containing compounds have been reported to exhibit anticonvulsant activity. For instance, certain thiazole derivatives have demonstrated efficacy in reducing seizure activity in animal models .

- Antimicrobial Activity : Compounds similar to the target molecule have been evaluated for their antimicrobial properties against various pathogens, showing potential as therapeutic agents in treating infections .

1. Anticancer Studies

A study focusing on thiazole derivatives demonstrated that compounds with a similar framework exhibited significant cytotoxic effects against multiple cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC values were reported to be less than those of standard chemotherapeutic agents like doxorubicin .

2. Anticonvulsant Activity

In another study, novel thiazole-integrated pyrrolidinone analogues were synthesized and tested for their anticonvulsant properties using the pentylenetetrazole (PTZ) model. The results indicated that certain analogues significantly reduced seizure duration and frequency .

Mechanistic Insights

The biological activities of the compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The presence of the thiazole ring suggests potential inhibition of enzymes involved in cancer progression or seizure pathways.

- Receptor Binding : Molecular docking studies indicate that this compound may bind effectively to targets such as prostaglandin reductase (PTGR2), which could elucidate its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound is compared with two closely related analogs:

5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 885458-16-2) .

5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 380387-07-5) .

Table 1: Substituent and Molecular Profile Comparison

Functional Implications

- Lipophilicity and Steric Effects : The 4,5-dimethylthiazole in the target compound increases steric bulk and lipophilicity compared to the 3,4-dimethoxyphenyl (CAS 885458-16-2) and 4-chlorophenyl (CAS 380387-07-5) substituents. This may improve membrane permeability but reduce solubility .

- In contrast, the 4-chlorophenyl group (CAS 380387-07-5) introduces electronegativity, favoring dipole-dipole interactions .

- Synthetic Accessibility: Analogous compounds (e.g., CAS 885458-16-2) are synthesized via cyclocondensation reactions involving malononitrile or ethyl cyanoacetate, as described in general procedures . The target compound likely requires tailored routes to incorporate dimethylthiazole and dimethoxyphenyl groups.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step heterocyclic coupling reactions. For example, refluxing precursors in ethanol under controlled pH and temperature conditions is a standard method, as seen in analogous pyrrolone and thiazole derivatives . Key steps include cyclization of intermediates (e.g., using base-assisted methods for pyrrolone ring formation) and coupling with dimethylthiazole moieties. Optimization often involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (2–6 hours), and stoichiometric ratios (1:1 molar ratios for coupling reactions) to maximize yield .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are they interpreted?

- 1H/13C NMR : Essential for verifying substituent positions (e.g., methoxy groups on the phenyl ring at δ 3.8–4.0 ppm; thiazole protons at δ 6.5–7.5 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ peaks matching calculated masses within 0.001 Da) .

- FTIR : Identifies functional groups (e.g., C=O stretch in pyrrolone at ~1700 cm⁻¹) .

Cross-referencing these datasets resolves ambiguities in tautomeric forms or regiochemistry .

Q. What purification methods are effective for isolating this compound?

- Column Chromatography : Gradient elution (e.g., ethyl acetate/petroleum ether 1:3 to 1:1) separates polar by-products .

- Recrystallization : Ethanol or DMF/ethanol mixtures (1:1) yield high-purity crystals, with melting points (e.g., 140–160°C) serving as purity indicators .

Advanced Research Questions

Q. How can computational methods enhance the design of synthesis pathways for this compound?

Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path searches predict feasible cyclization pathways and energy barriers, reducing trial-and-error experimentation . For example, ICReDD’s integrated approach combines computational screening of base catalysts (e.g., K2CO3 vs. DBU) with experimental validation to optimize ring-closure efficiency .

Q. What strategies resolve contradictions in reported spectroscopic data across studies?

- Controlled Replication : Repeat synthesis under standardized conditions (e.g., anhydrous ethanol, inert atmosphere) to minimize solvent/impurity effects .

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations, or X-ray crystallography for absolute configuration confirmation .

- Meta-Analysis : Compare HRMS and melting point data across studies to identify systematic errors (e.g., hydration states affecting molecular weight) .

Q. How can reaction by-products be systematically characterized and mitigated?

- LC-MS Profiling : Identify by-products (e.g., incomplete coupling intermediates) using reverse-phase chromatography and tandem MS .

- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, catalyst loading) and minimize side reactions. For instance, reducing reflux time from 6 to 3 hours decreased dimerization by 40% in analogous pyrrolones .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

- pH-Dependent Degradation Studies : Monitor decomposition via HPLC at pH 2–10. The dimethylthiazole group’s electron-withdrawing effect enhances stability in acidic conditions (pH 4–6), while alkaline conditions (pH >8) hydrolyze the pyrrolone ring .

- Kinetic Modeling : Fit degradation data to first-order kinetics to predict shelf-life under storage conditions .

Methodological Guidelines

- Synthesis Optimization : Prioritize solvent selection (polar aprotic solvents for coupling reactions) and catalyst screening (e.g., Pd/C for cross-coupling) .

- Data Validation : Cross-check NMR assignments with synthetic intermediates to avoid misassignment (e.g., distinguishing pyrrolone C=O from thiazole C=N) .

- Contradiction Resolution : Use orthogonal techniques (e.g., IR + NMR + HRMS) and open-access spectral databases (PubChem) for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.